1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is a chemical compound with significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is and it has a molecular weight of 205.23 g/mol. This compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable candidate for drug development.
The compound is classified under the category of pyrazole derivatives, which are known for their potential therapeutic applications. It is often sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed with various identifiers including its CAS number 1152525-04-6 and its InChI Key LQRYACKDCSSYEW-UHFFFAOYSA-N .
The synthesis of 1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine can be approached through several methods, primarily involving the reaction of appropriate precursors. One common method includes the use of fluorobenzyl halides in nucleophilic substitution reactions with pyrazole derivatives.
General Synthetic Route:
The specific synthesis method may require adjustments based on the availability of reagents and desired purity levels .
The molecular structure of 1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine can be represented using various structural notations:
CC1=C(N(N=C1)CC2=CC=CC=C2F)N
InChI=1S/C11H12FN3/c1-8-6-14-15(11(8)13)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3
The compound features a pyrazole ring fused with a fluorobenzyl group, contributing to its biological activity. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence binding interactions with biological targets .
1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine participates in various chemical reactions typical of amines and pyrazoles:
These reactions are essential for the development of new derivatives that may exhibit enhanced pharmacological properties .
The mechanism of action of 1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine is largely dependent on its interaction with specific biological targets. Pyrazole derivatives are known to inhibit various enzymes and receptors:
Quantitative data regarding its potency against specific targets would be required to detail its efficacy fully .
The physical properties include:
Chemical properties include:
These properties are crucial for understanding the compound's behavior in biological systems and during formulation development .
1-(2-Fluorobenzyl)-4-methyl-1H-pyrazol-5-amine has potential applications in various fields:
Research continues to explore the full range of biological activities associated with this compound, aiming to leverage its unique structure for therapeutic benefits .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: